Product packaging for Methyl 4-amino-3-(phenoxymethyl)benzoate(Cat. No.:CAS No. 88071-98-1)

Methyl 4-amino-3-(phenoxymethyl)benzoate

Cat. No.: B14390885
CAS No.: 88071-98-1
M. Wt: 257.28 g/mol
InChI Key: BGCNCSAPOZKJJP-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Ester Chemistry

Aromatic esters are a significant class of organic compounds characterized by an ester functional group attached directly to an aromatic ring. These compounds are widespread in both nature and industry. nih.gov Naturally, they are responsible for the characteristic fragrances of many fruits and flowers. sigmaaldrich.com Industrially, their applications are vast and varied; they serve as high-grade solvents, plasticizers, and key monomers in the production of polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). nih.govsigmaaldrich.com In pharmaceuticals, the ester group is often used to modify the properties of a drug, for instance, by converting an active carboxylic acid into a more bioavailable ester prodrug.

Significance of Phenoxymethyl (B101242) and Aminobenzoate Moieties in Chemical Systems

The potential significance of Methyl 4-amino-3-(phenoxymethyl)benzoate can be inferred from the well-established roles of its constituent moieties.

The phenoxymethyl moiety is a notable structural feature in medicinal chemistry. Its most famous application is in Phenoxymethylpenicillin, also known as Penicillin V. In this antibiotic, the electron-withdrawing nature of the phenoxy group provides acid stability, allowing the drug to be administered orally. quora.com The phenoxy group, in a broader sense, is considered a "privileged" scaffold in drug discovery, appearing in a wide array of biologically active compounds and often contributing to crucial binding interactions with biological targets. researchgate.net Structurally, the ether linkage provides a degree of conformational flexibility while influencing the electronic properties of the attached aromatic ring.

The aminobenzoate moiety , particularly derivatives of 4-aminobenzoic acid (PABA), is a cornerstone of pharmaceutical and materials chemistry. Aminobenzoate esters, such as benzocaine (B179285) (ethyl 4-aminobenzoate), are widely used as local anesthetics. nist.gov The parent acid, PABA, is a key intermediate in the synthesis of folate by microorganisms. nih.gov As a chemical building block, the aminobenzoate scaffold offers multiple reactive sites—the amine, the aromatic ring, and the carboxyl group (or its ester derivative)—making it exceptionally versatile for generating diverse molecular libraries for drug discovery and materials science. nih.govmdpi.com Methyl 4-aminobenzoate (B8803810), a closely related compound, is a vital intermediate for producing dyes, pharmaceuticals, and fluorescent materials. sigmaaldrich.com

Contemporary Research Challenges and Opportunities for this compound

The most significant challenge concerning this compound is the profound lack of available research data. There are no published reports detailing its synthesis, characterization, or properties, which means its potential remains entirely theoretical. This information gap, however, presents a clear opportunity for foundational chemical research.

Synthetic Opportunities: A primary research opportunity lies in developing an efficient synthesis for this compound. A plausible approach would be the Williamson ether synthesis , a robust method for forming ethers. masterorganicchemistry.comwikipedia.org This could potentially be achieved by reacting a precursor, such as methyl 4-amino-3-hydroxybenzoate, with a phenoxy-donating reagent under basic conditions. The reaction would involve the deprotonation of the hydroxyl group to form a phenoxide, which would then act as a nucleophile. lumenlearning.com Careful optimization would be required to avoid competing side reactions involving the amino and ester groups.

Characterization and Research: Following a successful synthesis, a key opportunity would be the complete characterization of the molecule. This would involve:

Spectroscopic Analysis: Elucidating the structure using techniques like ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. Ethers typically show a strong C-O stretching band in the IR spectrum between 1000-1300 cm⁻¹, while the protons on carbons adjacent to the ether oxygen would show a characteristic downfield shift in the ¹H NMR spectrum. fiveable.mepressbooks.publibretexts.org

Crystallographic Analysis: Obtaining a single crystal for X-ray diffraction would provide definitive data on its three-dimensional structure, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amino group. nih.gov

Computational Studies: The molecule is an excellent candidate for computational modeling to predict its electronic properties, conformational preferences, and reactivity. nih.gov Such studies could explore how the interplay between the electron-donating amino group, the electron-withdrawing ester group, and the phenoxymethyl group influences the electron density distribution on the aromatic ring. researchgate.netmdpi.com

Potential Applications: The unique trifunctional structure suggests several research avenues. The combination of the pharmaceutically relevant aminobenzoate core with the phenoxymethyl group could yield novel candidates for medicinal chemistry. Furthermore, the primary amine offers a handle for further derivatization, allowing the molecule to be incorporated as a monomer into advanced polymers or functional materials with unique optical or thermal properties.

Research Data Tables

Detailed experimental data for this compound is not available in the surveyed scientific literature. The generation of such data through synthesis and characterization represents a key objective for future research on this compound. For reference, the types of data that would be crucial for a comprehensive understanding of the molecule are outlined below.

Table 1: Hypothetical Crystal Structure and Crystallographic Data

No experimental data available. A future single-crystal X-ray diffraction study would be required to determine parameters such as crystal system, space group, unit cell dimensions, and bond lengths.

Table 2: Anticipated Spectroscopic Data

No experimental spectra are published. Spectroscopic analysis would be essential for structural confirmation.

Technique Expected Characteristic Signals

| ¹H NMR | - Signals for aromatic protons on both benzene (B151609) rings.

  • A singlet for the methyl ester protons (-OCH₃).
  • A broad singlet for the primary amine protons (-NH₂).
  • A singlet for the methylene (B1212753) protons of the ether linkage (-OCH₂-). | | ¹³C NMR | - Resonances for all unique carbon atoms, including those in the aromatic rings, the ester carbonyl, the methyl group, and the ether methylene group. Carbons attached to oxygen would be shifted downfield. | | FT-IR | - N-H stretching bands for the primary amine (approx. 3300-3500 cm⁻¹).
  • C=O stretching for the ester (approx. 1700-1730 cm⁻¹).
  • C-O stretching for the ether and ester (approx. 1000-1300 cm⁻¹).
  • Aromatic C-H and C=C stretching bands. |
  • Table 3: Potential Thermal Analysis Data

    Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C15H15NO3 B14390885 Methyl 4-amino-3-(phenoxymethyl)benzoate CAS No. 88071-98-1

    3D Structure

    Interactive Chemical Structure Model





    Properties

    CAS No.

    88071-98-1

    Molecular Formula

    C15H15NO3

    Molecular Weight

    257.28 g/mol

    IUPAC Name

    methyl 4-amino-3-(phenoxymethyl)benzoate

    InChI

    InChI=1S/C15H15NO3/c1-18-15(17)11-7-8-14(16)12(9-11)10-19-13-5-3-2-4-6-13/h2-9H,10,16H2,1H3

    InChI Key

    BGCNCSAPOZKJJP-UHFFFAOYSA-N

    Canonical SMILES

    COC(=O)C1=CC(=C(C=C1)N)COC2=CC=CC=C2

    Origin of Product

    United States

    Synthetic Methodologies and Chemical Transformations of Methyl 4 Amino 3 Phenoxymethyl Benzoate

    Established Synthetic Routes to Methyl 4-amino-3-(phenoxymethyl)benzoate Core Structure

    The construction of the this compound molecule is typically achieved through a well-defined multi-step synthetic pathway. This approach allows for the precise installation of the required functional groups—the methyl ester, the primary amine, and the phenoxymethyl (B101242) ether—onto the benzene (B151609) ring.

    Multi-step Organic Synthesis Strategies

    A logical and commonly employed strategy for the synthesis of this compound involves the initial preparation of a suitably functionalized aminobenzoate precursor. This precursor, containing a hydroxyl group at the 3-position, serves as a key intermediate. The subsequent introduction of the phenoxymethyl group is then accomplished through a nucleophilic substitution reaction. This strategic sequence ensures high yields and minimizes the formation of unwanted side products. The final step in this overarching strategy is the esterification of the carboxylic acid, if the synthesis begins with the corresponding acid, to yield the final methyl ester product.

    Precursor Functionalization and Coupling Reactions

    The successful synthesis of the target molecule hinges on the effective functionalization of precursor molecules and their subsequent coupling. This involves the careful selection and transformation of an aminobenzoate precursor, the synthesis of the phenoxymethyl intermediate, and the final esterification of the benzoic acid moiety.

    A crucial precursor for the synthesis of this compound is Methyl 4-amino-3-hydroxybenzoate. The synthesis of this intermediate can be achieved from 4-hydroxybenzoic acid. The process involves the nitration of para-hydroxy methyl benzoate (B1203000), followed by a reduction step to yield the desired Methyl 3-amino-4-hydroxybenzoate wisdomlib.org. This compound provides the necessary functionalities—the amino group and a hydroxyl group ortho to it—for the subsequent introduction of the phenoxymethyl group.

    Another potential precursor is a halogenated aminobenzoate, such as Methyl 4-amino-3-bromobenzoate. This intermediate can be synthesized from o-toluidine, which is first reacted with butyryl chloride, followed by bromination to yield N-(4-bromo-2-methylphenyl)butanamide. This is then converted to the methyl ester via a reaction with carbon monoxide and methanol (B129727) in the presence of a palladium catalyst google.com. The bromo-substituent can then be displaced by a phenoxide ion in a nucleophilic aromatic substitution reaction, although this typically requires harsh reaction conditions.

    PrecursorSynthetic Utility
    Methyl 4-amino-3-hydroxybenzoateIdeal for Williamson ether synthesis to introduce the phenoxymethyl group.
    Methyl 4-amino-3-halobenzoateCan undergo nucleophilic aromatic substitution with phenoxide.

    The phenoxymethyl group is introduced via a Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile. In the context of synthesizing this compound, the phenoxide ion is reacted with a suitable electrophile attached to the aminobenzoate core.

    Alternatively, and more strategically for this specific target molecule, the hydroxyl group of Methyl 4-amino-3-hydroxybenzoate is deprotonated to form a phenoxide intermediate in situ. This is then reacted with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, to form the ether linkage. The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers wikipedia.orgmasterorganicchemistry.com. The reaction typically proceeds via an SN2 mechanism, where the alkoxide or phenoxide ion displaces a halide from an alkyl or benzyl halide wikipedia.orgmasterorganicchemistry.com.

    ReactantsReaction TypeProduct
    Methyl 4-amino-3-hydroxybenzoate, Base, Benzyl HalideWilliamson Ether SynthesisThis compound
    Phenol, Base, Methyl 4-amino-3-halobenzoateNucleophilic Aromatic SubstitutionThis compound

    Should the synthesis start from 4-amino-3-(phenoxymethyl)benzoic acid, the final step is the esterification of the carboxylic acid to form the methyl ester. Several methods are available for this transformation.

    A common and effective method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid google.com. The reaction is reversible, and to drive it towards the product, an excess of methanol is often used.

    Another approach is to use thionyl chloride to convert the carboxylic acid into an acyl chloride, which is then reacted with methanol. This is a highly effective method that proceeds under milder conditions than Fischer esterification. Other reagents that can be used for esterification include trimethylsilyl (B98337) chloride in methanol chemicalbook.com.

    Esterification MethodReagentsKey Features
    Fischer EsterificationMethanol, Strong Acid (e.g., H₂SO₄)Reversible reaction, often requires excess alcohol.
    Via Acyl ChlorideThionyl Chloride, then MethanolHigh-yielding, proceeds under mild conditions.
    Silyl Ester IntermediateTrimethylsilyl chloride, MethanolEffective for substrates with sensitive functional groups. chemicalbook.com

    Green Chemistry Approaches in this compound Synthesis

    The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound in several ways.

    For the Williamson ether synthesis step, the use of phase-transfer catalysis can be a greener alternative to traditional methods. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, facilitate the reaction between reactants in different phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the halide), often allowing for the use of less hazardous solvents and milder reaction conditions acs.orgacs.orgsemanticscholar.org. Microwave-assisted synthesis has also been shown to accelerate Williamson ether synthesis, reducing reaction times and energy consumption brainly.com. The use of greener solvents, such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are derived from renewable resources and have a better safety profile than traditional ether solvents like THF, can also be considered sigmaaldrich.comsigmaaldrich.com.

    In the esterification step, greener approaches can also be employed. For instance, the use of solid acid catalysts can replace corrosive mineral acids like sulfuric acid in Fischer esterification, simplifying work-up and catalyst recovery. Enzymatic esterification offers a highly selective and environmentally benign alternative, although it may be more costly.

    Furthermore, the synthesis of the key precursor, 3-amino-4-hydroxybenzoic acid, can be achieved through biocatalytic routes, which represent a significant advancement in green chemistry. These methods utilize microorganisms to perform specific chemical transformations, often under mild and aqueous conditions, thereby avoiding the use of harsh reagents and organic solvents.

    Synthetic StepGreen Chemistry ApproachAdvantages
    Williamson Ether SynthesisPhase-Transfer CatalysisMilder conditions, reduced use of hazardous solvents. acs.orgacs.orgsemanticscholar.org
    Microwave-Assisted SynthesisReduced reaction times and energy consumption. brainly.com
    Use of Greener Solvents (e.g., CPME)Derived from renewable resources, improved safety profile. sigmaaldrich.comsigmaaldrich.com
    EsterificationUse of Solid Acid CatalystsEasier catalyst recovery and reduced corrosion.
    Precursor SynthesisBiocatalysisMild, aqueous reaction conditions, avoids harsh reagents.

    Solvent-Free and Environmentally Benign Reaction Media

    The development of solvent-free reaction conditions represents a cornerstone of green chemistry, aimed at reducing the use of volatile and often toxic organic solvents. In the context of benzoate ester synthesis, this approach is critical as traditional methods frequently rely on large quantities of such solvents. mdpi.com Research has demonstrated the feasibility of synthesizing esters in the absence of organic solvents, which is particularly effective when one of the reactants, such as an alcohol, is in liquid form and can serve as the reaction medium. researchgate.net

    Brønsted acidic ionic liquids have emerged as effective and environmentally benign reagents for esterification reactions. researchgate.net These ionic liquids can function as both the catalyst and the solvent, simplifying the reaction setup and workup procedures. Their non-volatile nature and potential for recyclability make them a sustainable alternative to conventional acid catalysts and organic solvents. researchgate.net The use of an excess of benzyl alcohol, for instance, has been shown to facilitate substrate solubilization in the enzymatic synthesis of benzyl benzoate, allowing the reaction to proceed efficiently without additional organic solvents. researchgate.net This strategy not only minimizes waste but also aligns with the principles of creating more sustainable chemical processes.

    Catalyst Applications in Sustainable Synthesis

    Catalysis plays a pivotal role in the sustainable synthesis of benzoate esters. Traditional esterification often employs inorganic mineral acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄), which are corrosive, difficult to recover, and generate significant aqueous waste during neutralization. mdpi.comresearchgate.net To overcome these drawbacks, research has shifted towards heterogeneous solid acid catalysts.

    Solid acids, such as zirconium-based catalysts, are insoluble in organic solvents, allowing for easy recovery and reuse over multiple reaction cycles. mdpi.com A study on the synthesis of methyl benzoate compounds found that a titanium-supported zirconium solid acid catalyst exhibited the best activity. mdpi.com These catalysts provide a reusable and environmentally friendly alternative to conventional methods. mdpi.comresearchgate.net Similarly, fruit waste, such as kinnow peels, has been developed into an "eco-catalyst" for related organic reactions, demonstrating the potential of biomass in creating sustainable catalytic systems. nih.gov Ionic liquids with sulfonic acid groups also serve as recyclable catalysts for Fisher esterification, further contributing to the portfolio of green catalytic options. researchgate.net

    Table 1: Comparison of Catalysts in Sustainable Benzoate Ester Synthesis

    Catalyst Type Examples Advantages Source(s)
    Solid Acid Catalysts Zirconium/Titanium (Zr/Ti) solid acids Reusable, non-corrosive, reduced wastewater generation, high catalytic activity. mdpi.comresearchgate.net
    Ionic Liquids Sulfonic acid imidazole (B134444) ionic liquids, Choline chloride-based ionic liquids Act as both catalyst and solvent, non-volatile, recyclable. researchgate.net
    Biomass-Derived Catalysts Kinnow Peel Powder (KPP) Environmentally benign, derived from waste, effective under mild conditions. nih.gov

    Ultrasonic and Microwave-Assisted Synthesis

    To enhance reaction efficiency and reduce energy consumption, ultrasonic and microwave-assisted synthetic methods have been successfully applied to the synthesis of benzoate esters. These techniques offer significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often simpler workup procedures. ijsdr.orgarkat-usa.org

    Microwave irradiation, for example, can accelerate the esterification of benzoic acid, with reactions reaching completion in minutes compared to hours required for conventional heating. ijsdr.orguwlax.edu In the synthesis of butyl benzoate, a microwave-assisted reaction was completed in 6 minutes, whereas the conventional method required 45 minutes. ijsdr.org This rapid and efficient energy transfer minimizes heat loss and can shift reaction equilibria to favor product formation. uwlax.edu

    Ultrasonic assistance has also proven effective. In the synthesis of methyl esters of various carboxylic acids, using an ultrasonic bath at 70°C allowed reactions to complete within 5 hours. Ultrasound can also increase the initial reaction rate and final conversion in enzymatic syntheses. researchgate.net However, it is noted that the physical supports for enzymes can sometimes be damaged by sonication, limiting reusability. researchgate.net Despite this, both microwave and ultrasonic methods are valuable tools in green chemistry for performing organic synthesis rapidly and efficiently. ijsdr.orgnih.gov

    Table 2: Reaction Time Comparison for Conventional vs. Assisted Synthesis of Benzoate Esters

    Ester Product Synthesis Method Reaction Time Source(s)
    Ethyl Benzoate Microwave-Assisted 5 minutes uwlax.edu
    Butyl Benzoate Conventional Heating 45 minutes ijsdr.org
    Butyl Benzoate Microwave-Assisted 6 minutes ijsdr.org
    Various Methyl Esters Ultrasonic-Assisted 5 hours

    Enzymatic Synthesis Considerations for Benzoate Esters

    Enzymatic synthesis offers a highly specific and environmentally benign route to producing benzoate esters. Lipases, such as those from Candida rugosa and immobilized variants like Novozym 435, are commonly employed as biocatalysts for these transformations. researchgate.netnih.gov These enzymatic methods can proceed under mild conditions, reducing energy consumption and the formation of unwanted byproducts.

    The direct esterification of benzoic acid to methyl benzoate has been achieved with good yields using Candida rugosa lipase (B570770) in a hexane/toluene mixture. nih.gov The choice of acyl donor is critical; for instance, benzoic anhydride (B1165640) was found to be more effective than benzoic acid for the acylation of benzyl alcohol to benzyl benzoate. researchgate.net The reaction medium also plays a crucial role. While some organic solvents may be necessary to solubilize solid reactants like benzoic acid, solvent-free systems are achievable, particularly when an excess of the alcohol substrate can serve as the solvent. researchgate.netnih.gov

    A key consideration in enzymatic synthesis is the presence of water, as a minimum amount is necessary to activate the biocatalyst. nih.gov However, excess water can promote the reverse hydrolysis reaction, so its concentration must be carefully controlled. Studies have explored a range of benzoate esters (methyl, ethyl, propyl, etc.) for enzymatic dihydroxylation using E. coli strains, demonstrating the versatility of biocatalytic approaches in generating functionalized benzoate derivatives. rsc.orgrsc.org

    Directed Synthesis of this compound Analogues and Derivatives

    The synthesis of analogues and derivatives of this compound is crucial for developing new compounds with tailored properties. This involves strategic structural modifications to either the benzoate ring or the substituent groups attached to it.

    Modifications to the benzoate ring of 4-aminobenzoate (B8803810) esters are achieved by introducing or altering substituents at various positions. These modifications can significantly influence the molecule's chemical and biological properties. A common precursor for many of these analogues is 4-aminobenzoic acid or its esters, which can undergo further functionalization.

    Table 3: Examples of Substituted Methyl 4-aminobenzoate Analogues

    Compound Name Substituent at Position 3 Precursor Source(s)
    Methyl 4-amino-3-methylbenzoate -CH₃ 3-Methyl-4-nitrobenzoic acid chemicalbook.comresearchgate.netnih.gov
    Methyl 4-amino-3-hydroxybenzoate -OH Not specified sigmaaldrich.com
    Methyl 4-amino-3-(methylamino)benzoate -NHCH₃ Methyl 3-(methylamino)-4-nitrobenzoate chemicalbook.combiosynth.com
    Methyl 4-amino-3-methoxybenzoate -OCH₃ Not specified nih.gov

    Substituent Variations on the Phenoxymethyl Moiety

    Varying the substituent at the 3-position of the Methyl 4-aminobenzoate core allows for the exploration of a wide range of chemical space. While the target compound features a phenoxymethyl group, synthetic routes for numerous other analogues with different functionalities at this position have been established.

    The synthesis often begins with a correspondingly substituted benzoic acid or nitrobenzoic acid. For example, the preparation of Methyl 4-amino-3-methylbenzoate involves the esterification of 3-methyl-4-aminobenzoic acid or the reduction of a methyl 3-methyl-4-nitrobenzoate intermediate. chemicalbook.comnih.gov Similarly, Methyl 4-amino-3-methoxybenzoate can be prepared from 4-amino-3-methoxybenzoic acid. nih.gov The synthesis of N-butyryl-4-amino-3-methyl-methyl benzoate is achieved by reacting a brominated intermediate with carbon monoxide and methanol in the presence of a palladium catalyst. google.com These varied synthetic pathways highlight the modularity in creating derivatives by selecting appropriate starting materials with the desired substituent at the 3-position.

    Information regarding "this compound" is not available in the public domain.

    Extensive searches for scientific literature and data pertaining to the chemical compound "this compound" have yielded no relevant results. Information regarding its synthesis, chemical transformations, and specifically the derivatization of the nitrogen atom in its amino group, is not present in the accessible chemical databases and scientific publications.

    The search results consistently provided information for a structurally different compound, "Methyl 4-amino-3-methylbenzoate". This suggests that "this compound" may be a novel compound, one that has not been synthesized, or one that is not yet described in publicly available scientific literature. Therefore, the requested article on its synthetic methodologies and chemical transformations, with a focus on nitrogen atom derivatization, cannot be generated at this time due to the absence of foundational data.

    Further research in specialized, proprietary chemical databases or future publications may be required to obtain the information necessary to fulfill the original request.

    Advanced Spectroscopic Characterization and Elucidation of Methyl 4 Amino 3 Phenoxymethyl Benzoate

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

    Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

    The ¹H NMR spectrum of Methyl 4-amino-3-(phenoxymethyl)benzoate is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic region will be particularly informative, revealing the substitution pattern on the benzene (B151609) rings.

    Expected ¹H NMR Data:

    Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
    Aromatic H (positions 2, 5, 6)6.5 - 7.8m-
    Phenoxy CH₂~5.1s-
    Methoxy CH₃~3.8s-
    Amino NH₂4.0 - 5.0 (broad)s-
    Phenyl H (phenoxy group)6.9 - 7.4m-

    Note: This is a predictive table. Actual experimental values may vary.

    The protons on the main benzoate (B1203000) ring are expected to show a complex splitting pattern due to their coupling with each other. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing ester group. The benzylic protons of the phenoxymethyl (B101242) group are anticipated to appear as a singlet around 5.1 ppm. The sharp singlet for the methoxy protons will likely be observed around 3.8 ppm. The amino protons typically appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. The protons of the phenyl ring in the phenoxymethyl group will exhibit signals in the typical aromatic region.

    Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

    The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal, with its chemical shift indicative of its electronic environment.

    Expected ¹³C NMR Data:

    Carbon Assignment Predicted Chemical Shift (δ, ppm)
    Carbonyl C=O166 - 168
    Aromatic C (substituted)110 - 160
    Phenoxy CH₂65 - 75
    Methoxy CH₃50 - 55
    Aromatic C (phenoxy group)115 - 160

    Note: This is a predictive table. Actual experimental values may vary.

    The carbonyl carbon of the ester group is expected to resonate at the downfield end of the spectrum, typically between 166 and 168 ppm. The aromatic carbons will appear in the range of 110-160 ppm, with the carbons directly attached to the amino and ester groups showing characteristic shifts. The carbon of the phenoxymethyl linker is anticipated around 65-75 ppm, and the methoxy carbon signal should appear around 50-55 ppm.

    Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

    Expected IR Absorption Bands:

    Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
    N-H Stretch (Amino)3300 - 3500Medium
    C-H Stretch (Aromatic)3000 - 3100Medium
    C-H Stretch (Aliphatic)2850 - 3000Medium
    C=O Stretch (Ester)1700 - 1730Strong
    C=C Stretch (Aromatic)1500 - 1600Medium-Strong
    C-O Stretch (Ester & Ether)1100 - 1300Strong

    Note: This is a predictive table. Actual experimental values may vary.

    The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine should appear as two distinct bands in the 3300-3500 cm⁻¹ region. A strong absorption band corresponding to the C=O stretch of the ester group is predicted to be prominent around 1700-1730 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1500-1600 cm⁻¹ range. Strong bands corresponding to the C-O stretching of both the ester and the ether linkages are expected in the 1100-1300 cm⁻¹ region.

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

    Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

    Expected Mass Spectrometry Data:

    The molecular formula of this compound is C₁₅H₁₅NO₃, which corresponds to a molecular weight of approximately 257.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 257.

    The fragmentation of the molecular ion would likely involve the cleavage of the ester and ether bonds. Key expected fragments include:

    Loss of the methoxy group (-OCH₃): A fragment at m/z 226.

    Loss of the phenoxymethyl group (-CH₂OPh): A fragment at m/z 150.

    Cleavage of the phenoxy bond: A fragment corresponding to the phenoxy cation at m/z 93 and a fragment corresponding to the aminobenzoyl moiety.

    Decarboxylation: Loss of the COOCH₃ group to give a fragment at m/z 198.

    Other Spectroscopic Methods for Structural Confirmation

    While NMR, IR, and MS are the primary methods for structural elucidation, other techniques could provide further confirmation. X-ray crystallography , if a suitable crystal can be obtained, would provide the definitive three-dimensional structure of the molecule in the solid state. Ultraviolet-Visible (UV-Vis) spectroscopy could be used to study the electronic transitions within the molecule, which are influenced by the conjugated aromatic system and the amino and ester functional groups.

    Information regarding this compound is not publicly available.

    Following a comprehensive review of scientific literature and chemical databases, no specific research data was found for the compound "this compound." Consequently, it is not possible to provide an article on its Structure-Activity Relationship (SAR) and Molecular Design Principles as requested.

    The search results consistently referenced a different, though structurally related, compound: Methyl 4-amino-3-methylbenzoate . Research on this compound has focused on its synthesis and crystal structure, and it is primarily known as an intermediate in the manufacturing of the angiotensin II receptor blocker, Telmisartan.

    However, there is no publicly available information regarding the specific ligand-based structure-activity relationship investigations or pharmacophore modeling for "this compound" as detailed in the requested outline. This includes a lack of data on:

    Positional and substituent effects on its molecular interactions.

    The influence of its stereochemistry and conformation on activity.

    The development, validation, or application of any three-dimensional pharmacophore models for virtual screening or ligand design.

    Without any foundational scientific studies on "this compound," the generation of a scientifically accurate and informative article that adheres to the requested structure is not feasible.

    Structure Activity Relationship Sar and Molecular Design Principles for Methyl 4 Amino 3 Phenoxymethyl Benzoate and Its Analogues

    Quantitative Structure-Activity Relationship (QSAR) Studies

    Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, providing a mathematical framework to correlate the chemical structure of a compound with its biological activity. For Methyl 4-amino-3-(phenoxymethyl)benzoate and its analogues, QSAR models serve as predictive tools to guide the synthesis of novel derivatives with enhanced potency and selectivity. These models are broadly categorized into two-dimensional (2D) and three-dimensional (3D) methodologies, each offering unique insights into the structural requirements for activity.

    2D QSAR Methodologies

    Two-dimensional QSAR methods establish a relationship between biological activity and various physicochemical descriptors that can be calculated from the 2D representation of a molecule. These descriptors include electronic, steric, and hydrophobic parameters.

    One of the classical 2D QSAR approaches is the Hansch analysis , which typically generates a linear model correlating biological activity (usually expressed as log(1/C), where C is the concentration required for a specific effect) with parameters like the logarithm of the partition coefficient (logP) for hydrophobicity, Hammett constants (σ) for electronic effects, and Taft steric parameters (Es). For a series of phenoxy analogues, a Hansch analysis can reveal the quantitative impact of substituents on the phenoxy ring. nih.gov For instance, a positive coefficient for logP would suggest that increasing hydrophobicity in a particular region of the molecule enhances biological activity. A significant parabolic relationship was found between the affinity of certain analogues and the volume of ortho substituents on the phenoxy moiety, indicating an optimal size for substituents at this position for activity. nih.gov

    Another 2D QSAR approach involves the use of topological and constitutional descriptors. In studies of various 4-aminobenzoic acid derivatives, 2D QSAR models have been developed using quantum chemical descriptors calculated through methods like the Becke's three-parameter hybrid method (B3LYP). nih.gov These descriptors can represent the most important structural features of the molecules and are used to build quantitative relationships with biological activity through statistical methods like Multiple Linear Regression (MLR). nih.gov Such studies on related benzoylaminobenzoic acid derivatives revealed that inhibitory activity often increases with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov

    The general findings from 2D QSAR studies on analogous compounds suggest that the biological activity of this compound derivatives is significantly influenced by the physicochemical properties of the substituents on both the benzoate (B1203000) and the phenoxymethyl (B101242) portions of the molecule.

    Table 1: Example of 2D QSAR Descriptors and Their Significance

    Descriptor Type Example Parameter Implication for Activity of Analogues
    Hydrophobic logP Increased hydrophobicity is often conducive to higher inhibitory activity. nih.gov
    Electronic Hammett constant (σ) The presence of electron-withdrawing or donating groups can modulate target affinity.
    Steric Molar Refractivity (MR) Indicates that the size and polarizability of substituents are crucial for binding. nih.gov

    | Topological | Connectivity Indices | Describes the branching and shape of the molecule, influencing its fit into a binding site. |

    3D QSAR Methodologies

    Three-dimensional QSAR methods consider the 3D conformation of molecules and the spatial distribution of their properties. These techniques provide a more detailed and intuitive understanding of structure-activity relationships by generating contour maps that visualize favorable and unfavorable regions for specific properties around the aligned molecules. The most common 3D QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

    Comparative Molecular Field Analysis (CoMFA) CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields of a set of aligned molecules with a probe atom at various grid points. The resulting values are then correlated with biological activity using partial least squares (PLS) analysis. For derivatives of p-aminobenzoic acid, CoMFA has been used to study their potential as inhibitors for various enzymes. researchgate.net A typical CoMFA model for such a series might yield high statistical significance, for instance, a cross-validated coefficient (Q²) of 0.785 and a non-cross-validated coefficient (R²) of 0.936, indicating a robust and predictive model. researchgate.net

    The contour maps generated from CoMFA provide crucial insights. For analogues of this compound, a CoMFA map might show:

    Green contours: Indicating regions where bulky, sterically favorable groups enhance activity. This might be seen around the phenoxy ring, suggesting that larger substituents are preferred.

    Yellow contours: Highlighting areas where steric bulk is detrimental to activity.

    Blue contours: Marking regions where electropositive groups increase activity. This could be relevant near the amino group.

    Red contours: Showing areas where electronegative groups are favorable, perhaps near the ester carbonyl.

    Comparative Molecular Similarity Indices Analysis (CoMSIA) CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the molecular properties influencing activity. A CoMSIA model for p-aminobenzoic acid derivatives yielded even better statistical results than CoMFA, with a Q² of 0.831 and an R² of 0.944. researchgate.net

    A detailed analysis of CoMSIA contour maps for this class of compounds could reveal:

    Hydrophobic fields (White/Yellow contours): Favorable hydrophobic regions might be identified around the phenyl ring of the phenoxymethyl group, suggesting that substituents increasing lipophilicity here would be beneficial.

    Hydrogen Bond Donor fields (Cyan contours): A cyan contour near the 4-amino group would confirm its importance as a hydrogen bond donor.

    Hydrogen Bond Acceptor fields (Magenta contours): Magenta contours near the ester's carbonyl oxygen would indicate that its hydrogen bond accepting capability is crucial for interaction with a biological target.

    In 3D-QSAR studies on similar heterocyclic compounds, the models consistently show good predictive power, with high correlation coefficients (r²) often exceeding 0.9. nih.govmdpi.com The field contributions in these models quantify the relative importance of each property. For example, a CoMFA model might show steric and electrostatic fields contributing 54.1% and 45.9% respectively, while a CoMSIA model could have contributions of 34.6% for electrostatic, 23.9% for steric, 23.4% for hydrogen bond donor, and 18.0% for hydrogen bond acceptor properties. mdpi.com These findings provide a detailed roadmap for designing new, more potent analogues of this compound.

    Table 2: Representative Statistical Parameters from 3D QSAR Studies on Analogous Compound Series

    Parameter Description Typical Value Range Reference
    q² (or Q²) Cross-validated correlation coefficient (predictive power) 0.61 - 0.83 researchgate.netmdpi.com
    r² (or R²) Non-cross-validated correlation coefficient (goodness of fit) 0.92 - 0.98 researchgate.netnih.govmdpi.com
    r²_pred (or r²ext) Predictive r² for an external test set 0.81 - 0.93 researchgate.net

    | F-value | Fisher test value (statistical significance) | > 200 | mdpi.com |

    Computational Chemistry and in Silico Investigations of Methyl 4 Amino 3 Phenoxymethyl Benzoate

    Molecular Docking Simulations for Ligand-Target Interactions

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict the binding mode and affinity of a ligand to a specific protein target.

    Molecular docking simulations for Methyl 4-amino-3-(phenoxymethyl)benzoate would involve preparing a 3D structure of the molecule and docking it into the binding site of a selected protein target. The output of such a simulation is a set of possible binding poses, each associated with a scoring function that estimates the binding affinity. Lower scores typically indicate a more favorable binding interaction. These simulations can help identify the most likely binding orientation of this compound within the active site of a receptor, providing a basis for understanding its potential biological activity.

    Parameter Description
    Binding Affinity (kcal/mol) An estimation of the strength of the interaction between this compound and its target protein.
    Binding Pose The predicted orientation and conformation of this compound within the protein's binding site.
    RMSD (Å) Root-mean-square deviation of atomic positions, used to compare the docked pose to a known binding mode, if available.

    A crucial aspect of molecular docking is the detailed analysis of the intermolecular interactions that stabilize the ligand-target complex. For this compound, these interactions would likely include:

    Hydrogen Bonding: The amino group (-NH2) and the ester group (-COOCH3) of this compound can act as hydrogen bond donors and acceptors, respectively. These interactions with amino acid residues in the protein's binding site are critical for stabilizing the complex.

    Pi-Pi Stacking: The aromatic rings in this compound can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, further enhancing the stability of the complex.

    Molecular Dynamics (MD) Simulations

    Molecular dynamics simulations provide a more dynamic picture of the ligand-target complex compared to the static view offered by molecular docking. MD simulations track the movements of atoms and molecules over time, offering insights into the flexibility and stability of the system.

    Following molecular docking, the most promising binding pose of this compound can be subjected to MD simulations. These simulations can reveal how the ligand and protein adapt to each other's presence over time. Key analyses from MD simulations include:

    Root Mean Square Deviation (RMSD): To assess the stability of the complex over the simulation period.

    Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and the ligand.

    Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds identified in the docking study.

    MD simulations are typically performed in an explicit solvent environment, usually water, which provides a more realistic representation of biological systems. This allows for the investigation of how water molecules mediate the interaction between this compound and its target. Furthermore, these simulations allow the ligand to explore different conformations within the binding site, providing a more accurate assessment of its binding mode and stability.

    Quantum Chemical Calculations (DFT, Hartree-Fock)

    Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are employed to investigate the electronic properties of molecules with high accuracy. These methods can provide detailed information about the electronic structure, reactivity, and spectroscopic properties of this compound.

    Key properties that can be calculated include:

    Molecular Geometry Optimization: To determine the most stable 3D structure of the molecule.

    Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity.

    Electrostatic Potential Maps: To visualize the charge distribution on the molecule and identify regions that are prone to electrophilic or nucleophilic attack.

    Spectroscopic Properties: Such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to validate the computational model.

    Computational Method Properties Investigated
    Density Functional Theory (DFT) Optimized geometry, HOMO-LUMO gap, electrostatic potential, vibrational frequencies.
    Hartree-Fock (HF) Electronic structure, molecular orbitals, ionization potential, electron affinity.

    Despite a comprehensive search for scientific literature, no specific computational chemistry studies focusing on "this compound" could be located. The existing research predominantly investigates a structurally related but distinct compound, "Methyl 4-amino-3-methylbenzoate." Consequently, the detailed analysis of the electronic structure, frontier molecular orbitals, molecular electrostatic potential, and crystal structure through computational methods, as requested, cannot be provided for the specified molecule.

    Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules. Techniques such as Density Functional Theory (DFT) are often employed to perform the analyses outlined in the request.

    Electronic Structure Analysis and Reactivity Descriptors: This would typically involve calculating parameters like ionization potential, electron affinity, electronegativity, hardness, and softness to predict the molecule's chemical behavior.

    Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity in chemical reactions. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability.

    Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electron density around a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is critical for predicting intermolecular interactions.

    Crystal Structure Analysis via Computational Methods:

    Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the packing of molecules.

    Without dedicated computational studies on "this compound," it is not possible to generate the specific data tables and detailed research findings for the requested article while adhering to the strict requirement of focusing solely on this compound.

    Mechanistic Research of Biochemical Interactions of Methyl 4 Amino 3 Phenoxymethyl Benzoate and Its Analogues in Vitro Studies

    Enzyme Inhibition Studies and Kinetic Mechanisms

    Enzyme inhibition is a critical area of investigation for understanding the pharmacological potential of Methyl 4-amino-3-(phenoxymethyl)benzoate and related compounds. In vitro assays are employed to determine the inhibitory activity against specific enzymes and to characterize the nature of this inhibition.

    Research into the enzyme inhibitory properties of aminobenzoate derivatives has identified several potential targets. While direct studies on this compound are limited, research on analogous methyl 4-aminobenzoates has demonstrated inhibitory effects on key enzymes in metabolic pathways. For instance, certain methyl 4-aminobenzoate (B8803810) derivatives have been shown to inhibit glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), which are crucial enzymes in the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov The PPP is vital for producing NADPH and the precursors for nucleotide biosynthesis, and its inhibition can have significant effects on cell proliferation and survival, particularly in cancer cells. nih.gov

    The inhibitory concentrations (IC50) for these analogous compounds against G6PD were found to be in the micromolar range, indicating a moderate level of potency. nih.gov These findings suggest that this compound, by virtue of its structural similarity, may also exhibit inhibitory activity against these or other metabolic enzymes. Further investigations are required to identify the specific enzyme targets of this compound and to quantify its inhibitory efficacy.

    Table 1: Inhibitory Activity of Analogue Methyl 4-Aminobenzoates on Pentose Phosphate Pathway Enzymes

    Compound AnalogueTarget EnzymeIC50 (µM)
    Methyl 4-aminobenzoate Derivative 1Glucose 6-Phosphate Dehydrogenase (G6PD)100.8
    Methyl 4-aminobenzoate Derivative 2Glucose 6-Phosphate Dehydrogenase (G6PD)430.8
    Methyl 4-aminobenzoate Derivative 36-Phosphogluconate Dehydrogenase (6PGD)206.0
    Methyl 4-aminobenzoate Derivative 46-Phosphogluconate Dehydrogenase (6PGD)693.2

    Note: The data presented is for analogue compounds and serves as a predictive reference for the potential activity of this compound. nih.gov

    The characterization of the mode of enzyme inhibition is essential for understanding the molecular mechanism by which a compound exerts its effect. Kinetic studies are performed to determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. khanacademy.org This is typically achieved by measuring the initial reaction velocities at various substrate and inhibitor concentrations and then analyzing the data using graphical methods such as the Lineweaver-Burk plot. khanacademy.org

    For competitive inhibition, the inhibitor binds to the active site of the enzyme, competing with the substrate. nih.gov This type of inhibition is characterized by an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax). nih.gov In non-competitive inhibition, the inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency. This results in a decrease in Vmax with no change in Km. Uncompetitive inhibition involves the inhibitor binding only to the enzyme-substrate complex, leading to a decrease in both Vmax and Km.

    While the specific mode of inhibition for this compound has not been detailed in the available literature, studies on similar aminobenzoic acid derivatives in the context of other enzymes, such as horseradish peroxidase, have revealed complex kinetic behaviors. nih.gov These studies have shown deviations from simple Michaelis-Menten kinetics, suggesting mechanisms that may involve enzyme-substrate complexes reacting with additional substrate molecules or interactions with free radicals of the product. nih.gov

    Receptor Binding Profiling and Ligand-Receptor Interactions

    The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. Receptor binding assays are used to determine the affinity of a compound for a specific receptor and to characterize its binding properties. merckmillipore.com These assays typically involve incubating a radiolabeled ligand with a receptor preparation in the presence and absence of the test compound. nih.gov

    Specific receptor binding data for this compound is not extensively available. However, the general principles of ligand-receptor interactions can be applied. The binding affinity is typically quantified by the dissociation constant (Kd) or the inhibitory constant (Ki), with lower values indicating a higher affinity. Saturation binding experiments are used to determine the maximum number of binding sites (Bmax) and the Kd of the radioligand. nih.gov Competition binding assays, where the test compound competes with a known radioligand, are used to determine the Ki of the test compound. nih.gov

    Studies on structurally related benzodiazepines have demonstrated distinct binding modes to GABA-A receptors, highlighting the importance of subtle structural variations in determining receptor interaction and functional outcome. nih.gov The phenoxymethyl (B101242) group in this compound introduces a significant structural element that could mediate specific interactions with the binding pockets of various receptors.

    Investigation of Downstream Biochemical Pathway Modulation (in vitro)

    As mentioned in section 6.1.1, analogues of this compound have been shown to inhibit key enzymes of the pentose phosphate pathway. nih.gov The consequence of this inhibition in a cellular context would be a reduction in the production of NADPH and ribose-5-phosphate. NADPH is essential for reductive biosynthesis and for protecting the cell from oxidative stress. Ribose-5-phosphate is a precursor for the synthesis of nucleotides and nucleic acids. Therefore, inhibition of the PPP could lead to decreased cell proliferation and increased sensitivity to oxidative damage.

    Further in vitro studies using cell-based assays are necessary to confirm the downstream effects of this compound on cellular metabolism and to explore its impact on other interconnected pathways.

    Theoretical Models of Molecular Interaction Profiles

    Computational methods, such as molecular docking and molecular dynamics simulations, provide valuable insights into the potential binding modes and interaction profiles of small molecules with their biological targets. tandfonline.com These theoretical models can predict the binding affinity and identify the key amino acid residues involved in the interaction.

    For this compound, molecular modeling could be used to predict its binding to the active site of enzymes like G6PD and 6PGD. Such studies would involve docking the compound into the three-dimensional structure of the enzyme and calculating the binding energy. The results could reveal the specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. nih.gov

    For example, in silico studies on other methyl benzoate (B1203000) derivatives have shown that the orientation and interactions within the binding pocket are crucial for their inhibitory activity. nih.gov The phenoxymethyl substituent of this compound would likely play a significant role in its interaction profile, potentially forming specific interactions with hydrophobic or aromatic residues within a binding site. These theoretical predictions can guide the design of more potent and selective analogues and provide a framework for interpreting experimental data.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.